4-methoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-METHOXY-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a methoxy group, and an imidazo[1,2-a]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and the subsequent attachment of the sulfonamide and methoxy groups. Common synthetic routes include:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation.
Attachment of the Sulfonamide Group: This step typically involves the reaction of the imidazo[1,2-a]pyrimidine derivative with a sulfonyl chloride in the presence of a base.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
4-METHOXY-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Probes: It can be used as a fluorescent probe for the detection of metal ions such as mercury and iron.
Pharmaceuticals: The imidazo[1,2-a]pyrimidine moiety is found in several active pharmaceutical ingredients, making this compound a valuable intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyrimidine moiety.
Saripidem: An anxiolytic drug with a similar core structure.
Zolimidine: An antiulcer drug featuring the imidazo[1,2-a]pyrimidine scaffold.
Uniqueness
4-METHOXY-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a methoxy group, a sulfonamide group, and the imidazo[1,2-a]pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18N4O3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18N4O3S/c1-14-11-12-24-13-19(22-20(24)21-14)15-3-5-16(6-4-15)23-28(25,26)18-9-7-17(27-2)8-10-18/h3-13,23H,1-2H3 |
InChI Key |
XTDUVXCXCGMXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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